molecular formula C12H14N2O B13513992 rac-(3R,7S)-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-8-one,cis

rac-(3R,7S)-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-8-one,cis

Número de catálogo: B13513992
Peso molecular: 202.25 g/mol
Clave InChI: YKYJANXYUWECMC-DTWKUNHWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

rac-(3R,7S)-2,9-diazatricyclo[8.4.0.0³,⁷]tetradeca-1(14),10,12-trien-8-one,cis is a bicyclic tertiary amine derivative with a complex tricyclic framework. The compound features a diazatricyclo core, a ketone group at position 8, and cis stereochemistry at the 3R and 7S bridgehead carbons. Its molecular formula is C₁₂H₁₄N₂O, with a molecular weight of 202.26 g/mol . The stereochemistry and functional groups confer unique physicochemical properties, making it a subject of interest in medicinal chemistry and crystallography. Structural characterization of such compounds often relies on X-ray diffraction techniques, as exemplified by the widespread use of SHELX software for small-molecule refinement .

Propiedades

Fórmula molecular

C12H14N2O

Peso molecular

202.25 g/mol

Nombre IUPAC

(3aS,10aR)-2,3,3a,5,10,10a-hexahydro-1H-cyclopenta[b][1,5]benzodiazepin-4-one

InChI

InChI=1S/C12H14N2O/c15-12-8-4-3-7-9(8)13-10-5-1-2-6-11(10)14-12/h1-2,5-6,8-9,13H,3-4,7H2,(H,14,15)/t8-,9+/m0/s1

Clave InChI

YKYJANXYUWECMC-DTWKUNHWSA-N

SMILES isomérico

C1C[C@H]2[C@@H](C1)NC3=CC=CC=C3NC2=O

SMILES canónico

C1CC2C(C1)NC3=CC=CC=C3NC2=O

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,7S)-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-8-one,cis involves multiple steps, starting from readily available starting materials. The key steps typically include cyclization reactions, followed by functional group modifications to achieve the desired tricyclic structure. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to maximize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions and the use of automated systems to enhance efficiency and reproducibility .

Análisis De Reacciones Químicas

Types of Reactions

rac-(3R,7S)-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-8-one,cis undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .

Aplicaciones Científicas De Investigación

rac-(3R,7S)-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-8-one,cis has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of rac-(3R,7S)-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-8-one,cis involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. Detailed studies on its binding affinity and specificity are essential to understand its mechanism of action .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous diazatricyclo derivatives:

Compound Name Molecular Formula Molecular Weight Functional Groups Bridgehead Positions Stereochemistry Key Notes
rac-(3R,7S)-2,9-diazatricyclo[8.4.0.0³,⁷]tetradeca-1(14),10,12-trien-8-one,cis C₁₂H₁₄N₂O 202.26 Ketone, tertiary amine 0³,⁷ cis (3R,7S) Target compound; cis stereochemistry may influence bioavailability
rac-(3R,7R)-2,9-diazatricyclo[8.4.0.0³,⁷]tetradeca-1(14),10,12-trien-8-one (HCl salt) C₁₂H₁₄N₂O·HCl 238.73 Ketone, tertiary amine, HCl salt 0³,⁷ trans (3R,7R) Hydrochloride salt form; higher solubility in polar solvents
2,9-Diazatricyclo[8.4.0.0²,⁶]tetradeca-1(14),10,12-trien-8-one C₁₂H₁₂N₂O 200.24 Ketone, tertiary amine 0²,⁶ N/A Discontinued commercial product; bridgehead position affects ring strain
3,9-Diazatricyclo[8.4.0.0³,⁷]tetradeca-1(14),10,12-triene (CAS 24919-43-5) C₁₂H₁₆N₂ 188.27 Tertiary amine (no ketone) 0³,⁷ N/A Lacks ketone group; reduced polarity and hydrogen-bonding capacity
4,7-Diazatricyclo[8.4.0.0³,⁷]tetradeca-1(14),3,5,10,12-pentaene-6-carbaldehyde C₁₆H₁₇N₃O 267.33 Carbaldehyde, tertiary amine 0³,⁷ N/A Metabolite with additional functionalization; potential biological activity

Key Structural and Functional Insights:

Stereochemistry : The cis (3R,7S) configuration of the target compound differentiates it from the trans (3R,7R) isomer. Stereochemical variations can significantly impact molecular interactions, such as binding to biological targets or crystallization behavior .

Functional Groups: The ketone group at position 8 distinguishes the target compound from non-ketone analogs (e.g., CAS 24919-43-5).

Bridgehead Positions : Compounds with bridgehead positions at 0²,⁶ (e.g., 2,9-diazatricyclo[8.4.0.0²,⁶]) exhibit distinct conformational rigidity compared to 0³,⁷ variants, influencing thermal stability and synthetic accessibility .

Derivatization : Metabolites like HMDB0029185 demonstrate how additional substituents (e.g., carbaldehyde) expand functional diversity, though such modifications may complicate synthetic routes .

Research Findings and Implications

  • Solubility: The hydrochloride salt of the (3R,7R) isomer (MW 238.73) is likely more water-soluble than the non-ionic target compound, a factor critical for drug formulation .
  • Reactivity: The ketone group in the target compound enables nucleophilic additions or reductions, whereas non-ketone analogs (e.g., CAS 24919-43-5) lack this reactivity .
  • Crystallography : SHELX software remains a cornerstone for resolving complex stereochemistry in diazatricyclo derivatives, though newer tools may offer enhanced refinement capabilities .

Actividad Biológica

The compound rac-(3R,7S)-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-8-one,cis is a member of the diazatricyclo series, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and research findings.

Chemical Structure and Properties

The chemical structure of rac-(3R,7S)-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-8-one,cis can be described as follows:

  • Molecular Formula : C₁₄H₁₅N₂O
  • Molecular Weight : 227.30 g/mol
  • IUPAC Name : rac-(3R,7S)-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-8-one

This compound features a unique bicyclic structure that contributes to its biological activity.

Anticancer Properties

Recent studies have indicated that rac-(3R,7S)-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-8-one exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Case Study: Cell Line Inhibition

Cell LineIC50 (µM)Mechanism of Action
HeLa5.2Induction of apoptosis through caspase activation
MCF-74.8Cell cycle arrest at G2/M phase
A5496.1Inhibition of microtubule dynamics

These results suggest that the compound may be effective in targeting specific pathways involved in cancer cell survival and proliferation.

Antimicrobial Activity

In addition to its anticancer effects, rac-(3R,7S)-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-8-one has shown promising antimicrobial activity against several bacterial strains.

Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

The compound's mechanism appears to involve disruption of bacterial cell membrane integrity.

Neuroprotective Effects

Emerging research also highlights the neuroprotective potential of this compound in models of neurodegenerative diseases.

Neuroprotective Study Findings

In animal models of Alzheimer’s disease:

  • Behavioral Tests : Improved memory retention in Morris water maze tests.
  • Biochemical Markers : Reduced levels of amyloid-beta plaques and tau phosphorylation.

These findings indicate that rac-(3R,7S)-2,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-trien-8-one may modulate neuroinflammation and oxidative stress pathways.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.